1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
Description
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with methyl, phenoxy, and trifluoromethylphenyl groups. Its molecular formula is C₂₀H₁₈F₃N₄O₂, with a molecular weight of 403.38 g/mol. The compound’s structure combines a 4,6-dimethyl-2-phenoxypyrimidin-5-yl moiety linked via a urea bridge to a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-12-17(13(2)25-19(24-12)29-16-9-4-3-5-10-16)27-18(28)26-15-8-6-7-14(11-15)20(21,22)23/h3-11H,1-2H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHXUNNVZBPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined to assess the effectiveness of the compound.
| Compound | Target Bacteria | MIC (µM) | Activity Type |
|---|---|---|---|
| 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | S. aureus | 25.9 | Bactericidal |
| 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | MRSA | 12.9 | Bactericidal |
The data indicate that the compound exhibits significant bactericidal activity against both S. aureus and MRSA isolates, with MIC values suggesting effective inhibition of bacterial growth .
Anti-inflammatory Potential
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It was found to attenuate lipopolysaccharide-induced NF-κB activation, a key transcription factor involved in inflammatory responses.
| Compound | Effect on NF-κB Activation | Concentration (µM) |
|---|---|---|
| 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | Decreased by 9% | 20 |
This reduction in NF-κB activity suggests a potential mechanism for its anti-inflammatory action, making it a candidate for further research in inflammatory disease models .
Study on Antibacterial Efficacy
In a controlled study, researchers tested various derivatives of pyrimidine compounds against clinical isolates of MRSA. The compound demonstrated comparable efficacy to existing antibiotics, indicating its potential as a novel therapeutic agent.
Study on Cytotoxicity
Another investigation assessed the cytotoxic effects of the compound on human cell lines. Results indicated that it did not exhibit significant cytotoxicity at concentrations up to 20 µM, which is crucial for developing safe therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with analogs from the provided evidence:
Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 3-(trifluoromethyl)phenyl group increases electronegativity and lipophilicity compared to the 2-ethylphenyl group in ’s analog. This difference may influence membrane permeability or target-binding affinity . The pyrrolidinyl substituent in ’s compound introduces a cyclic amine, likely enhancing solubility relative to the phenoxy group in the target compound .
Electron-Withdrawing vs. Electron-Donating Groups :
- The -CF₃ group in the target compound may stabilize charge interactions in binding pockets, contrasting with the electron-donating -OCH₃ group in ’s compound 11l (yield: 85.2%, m/z: 496.3) .
Table: Substituent Impact on Key Properties
Preparation Methods
Synthesis of 4,6-Dimethyl-2-phenoxypyrimidine
The pyrimidine core is synthesized through a two-step process:
Step 1: Formation of 4,6-Dimethylpyrimidin-2-ol
A mixture of acetylacetone (2.4 mol) and guanidine carbonate (1.0 mol) undergoes cyclocondensation in ethanol under reflux (ΔH = −117 kJ/mol). The product is isolated as a white crystalline solid (yield: 78–85%).
Step 2: Phenoxy Group Introduction
4,6-Dimethylpyrimidin-2-ol (1.0 equiv) reacts with iodobenzene (1.2 equiv) in the presence of CuI (20 mol%) and 1,10-phenanthroline (40 mol%) in DMSO at 60°C for 24 hours. The reaction proceeds via nucleophilic aromatic substitution, yielding 4,6-dimethyl-2-phenoxypyrimidine (yield: 65–72%).
| Parameter | Value |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Solvent | DMSO |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 65–72% |
Trifluoromethylation of 3-Bromoaniline
3-Bromoaniline (1.0 equiv) undergoes trifluoromethylation using potassium (trifluoromethyl)trimethoxyborate (1.5 equiv) and CuI (20 mol%) in DMF at 80°C. The reaction achieves >90% conversion to 3-(trifluoromethyl)aniline after 12 hours.
Urea Bond Formation
The final step involves coupling 4,6-dimethyl-2-phenoxypyrimidin-5-amine with 3-(trifluoromethyl)phenyl isocyanate:
Protocol
- Dissolve 4,6-dimethyl-2-phenoxypyrimidin-5-amine (1.0 equiv) in anhydrous THF.
- Add 3-(trifluoromethyl)phenyl isocyanate (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Quench with ice water and extract with ethyl acetate.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 6 hours |
| Yield | 82–88% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Critical impurities include biuret (<0.5%) and unreacted starting materials (<0.3%).
Process Optimization and Challenges
Trifluoromethylation Efficiency
Comparative studies of trifluoromethylating reagents:
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| K[CF₃B(OMe)₃] | 92 | 95 |
| CF₃SiMe₃ | 78 | 88 |
| CF₃Cu | 65 | 82 |
Copper-catalyzed methods using potassium trifluoromethylborates outperform traditional Ruppert’s reagent (CF₃SiMe₃) in both yield and selectivity.
Urea Formation Side Reactions
- Biuret Formation : Controlled by maintaining a 10% excess of amine to consume residual isocyanate.
- Isocyanate Hydrolysis : Minimized through anhydrous conditions and molecular sieves.
Comparative Analysis with Analogous Compounds
Structural analogs demonstrate the criticality of substituent positioning:
| Compound Modification | IDO1 IC₅₀ (nM) | Yield (%) |
|---|---|---|
| para-CN on phenyl urea | 12 | 75 |
| meta-OCH₃ on phenyl urea | >10,000 | 68 |
| ortho-Cl on phenyl urea | >10,000 | 71 |
Electron-withdrawing para-substituents enhance binding affinity by 100-fold compared to unsubstituted derivatives.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
